![molecular formula C15H17Cl2N3O5 B2819776 Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate CAS No. 874641-27-7](/img/structure/B2819776.png)
Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperazine ring, a pyridine moiety with dichloro substitutions, and ester functionalities, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate typically involves multiple steps:
-
Preparation of 3,6-Dichloropyridine-2-carboxylic Acid
Starting Material: 3,6-Dichloropyridine.
Reaction: Oxidation using potassium permanganate (KMnO₄) in an alkaline medium.
Product: 3,6-Dichloropyridine-2-carboxylic acid.
-
Formation of 3,6-Dichloropyridine-2-carbonyl Chloride
Starting Material: 3,6-Dichloropyridine-2-carboxylic acid.
Reaction: Treatment with thionyl chloride (SOCl₂) to form the acyl chloride.
Product: 3,6-Dichloropyridine-2-carbonyl chloride.
-
Synthesis of this compound
Starting Materials: 3,6-Dichloropyridine-2-carbonyl chloride and ethyl piperazine-1-carboxylate.
Reaction: Nucleophilic acyl substitution in the presence of a base such as triethylamine (Et₃N).
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Acidic or alkaline medium.
Products: Oxidized derivatives of the pyridine ring.
-
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Anhydrous solvents.
Products: Reduced forms of the carbonyl groups.
-
Substitution
Reagents: Nucleophiles such as amines, thiols.
Conditions: Basic or neutral medium.
Products: Substituted derivatives at the piperazine or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃.
Reducing Agents: NaBH₄, LiAlH₄.
Bases: Triethylamine (Et₃N), sodium hydroxide (NaOH).
Solvents: Dichloromethane (DCM), ethanol (EtOH), tetrahydrofuran (THF).
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to known inhibitors.
Receptor Binding: Investigated for binding to various biological receptors, influencing cellular pathways.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancers.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its ability to disrupt microbial cell functions.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester and carbonyl groups allow it to form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The dichloropyridine moiety enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[2-(3-chloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate: Similar structure but with a single chlorine substitution.
Ethyl 4-[2-(3,5-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate: Similar structure with different chlorine substitution pattern.
Ethyl 4-[2-(3,6-difluoropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate: Fluorine substitutions instead of chlorine.
Uniqueness
Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate is unique due to its specific dichloro substitutions on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O5/c1-2-24-15(23)20-7-5-19(6-8-20)12(21)9-25-14(22)13-10(16)3-4-11(17)18-13/h3-4H,2,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCATSVZDVCLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2-chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2819693.png)
![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2819694.png)
![1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2819695.png)
![Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/new.no-structure.jpg)
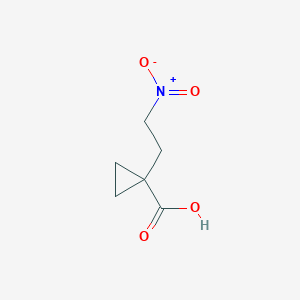

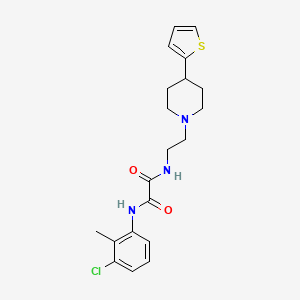

![N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2819706.png)
![Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2819707.png)
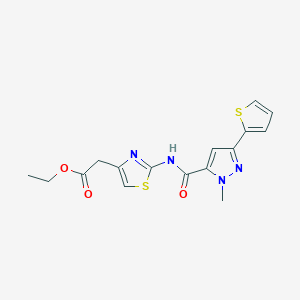
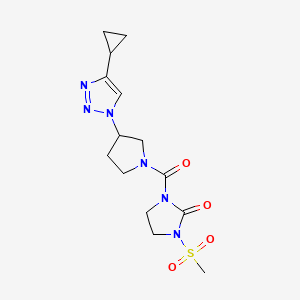
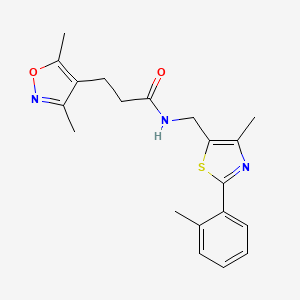
![1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B2819714.png)
